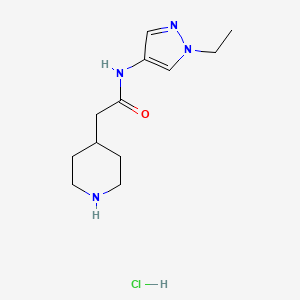

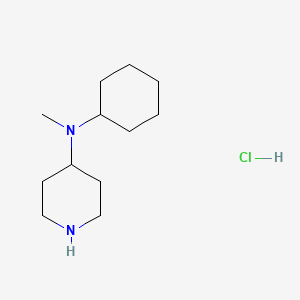

![molecular formula C6H14Cl2N4O2S B1402579 N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride CAS No. 1361116-54-2](/img/structure/B1402579.png)

N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride

Descripción general

Descripción

N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride (N-AEPy-MSH-DC) is a potent, water-soluble enzyme inhibitor that has been used in a variety of scientific research applications. It is a member of the pyrazolopyrimidine class of compounds, and is known for its ability to inhibit the activity of enzymes involved in the metabolism of nucleic acids, proteins, and carbohydrates. N-AEPy-MSH-DC has been used to study the biochemical and physiological effects of enzyme inhibition in cell culture and in vivo animal models.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of molecules structurally related to N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride, highlighting the compound's importance as a precursor or structural motif in medicinal chemistry. For instance, the development of novel pyrazole derivatives with potential antiglaucoma activity has been documented, where pyrazole carboxylic acid derivatives were synthesized and shown to inhibit carbonic anhydrase isoenzymes more potently than standard inhibitors (Kasımoğulları et al., 2010). Additionally, research on the synthesis of chronic renal disease agents through regioselective chlorination, leading to 4,5-dihydro-3H-1,4,8b-triazaacenaphthylen-3-one derivatives, further emphasizes the compound's significance in synthetic medicinal chemistry (Ikemoto et al., 2000).

Biological Activities and Applications

Research into the biological activities of compounds related to N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride has yielded insights into their potential therapeutic applications. Studies on metal complexes of pyrazole-based sulfonamides have shown significant inhibition of human carbonic anhydrase isoenzymes, suggesting potential applications in treating conditions where enzyme inhibition is beneficial (Büyükkıdan et al., 2017). Another area of interest is the design of selective ligands for neurological receptors, where N-alkylated arylsulfonamides derived from (aryloxy)ethyl piperidines have been identified as potential therapeutic agents for central nervous system disorders (Canale et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, N-(1-Naphthyl)ethylenediamine dihydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

N-[1-(2-aminoethyl)pyrazol-4-yl]methanesulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2S.2ClH/c1-13(11,12)9-6-4-8-10(5-6)3-2-7;;/h4-5,9H,2-3,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFFRAJQLXXFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CN(N=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

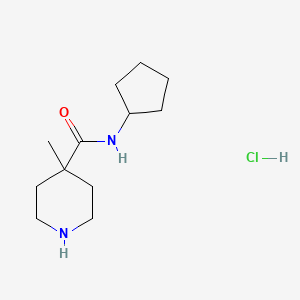

![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic aciddimethylamide hydrochloride](/img/structure/B1402513.png)

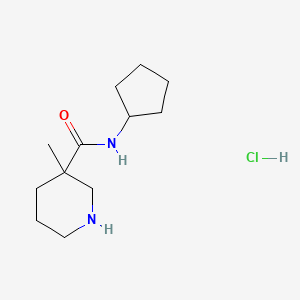

![1-Methyl-[2,4']bipiperidinyl dihydrochloride](/img/structure/B1402515.png)

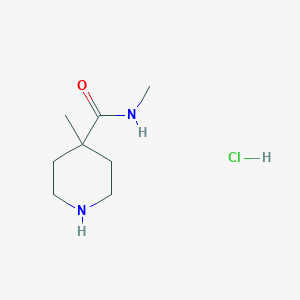

![1'-(2-Fluoro-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402516.png)

![1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1402519.png)